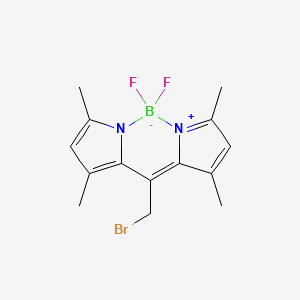

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene

Description

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene (hereafter referred to as 8-Bromomethyl-BODIPY) is a brominated derivative of the BODIPY (boron-dipyrromethene) fluorophore core. The BODIPY scaffold is renowned for its high photostability, narrow emission bands, and tunable photophysical properties, making it a cornerstone in fluorescence-based applications . The bromomethyl group at the 8-position introduces a reactive site for further functionalization, enabling covalent attachment to biomolecules or polymers . This article provides a detailed comparison of 8-Bromomethyl-BODIPY with structurally related compounds, focusing on substituent effects, reactivity, photophysical properties, and applications.

Properties

IUPAC Name |

8-(bromomethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BBrF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSHPOSUMKVMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CBr)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BBrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene involves several steps. One common method includes the reaction of 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene with bromomethyl reagents under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and phosphines.

Scientific Research Applications

Fluorescent Probes in Biological Research

BODIPY dyes are widely used as fluorescent probes due to their high fluorescence quantum yield and excellent photostability. Specifically, 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene has been utilized for:

- Cell Imaging : The compound's cell-permeable nature allows it to stain live cells effectively. It is used in fluorescence microscopy to visualize cellular structures and processes with high sensitivity .

- Multicolor Labeling : BODIPY dyes can be employed in multicolor fluorescence experiments where different probes are used simultaneously to observe various biological functions. This capability is crucial in flow cytometry and fluorescence in situ hybridization (FISH) applications .

Chemical Sensing and Detection

The unique optical properties of BODIPY dyes enable their use as sensors for detecting specific ions or molecules:

- Ion Indicators : The dye can be functionalized to act as an indicator for metal ions or pH changes based on shifts in its fluorescence properties. This application is particularly useful in environmental monitoring and biochemical assays .

- Chemical Sensors : The compound can be incorporated into sensor devices to detect changes in concentration of analytes through variations in fluorescence intensity or wavelength shifts .

Photodynamic Therapy (PDT)

Research has explored the potential of BODIPY derivatives in photodynamic therapy:

- Therapeutic Applications : Although not primarily designed for therapeutic use, the compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for PDT against cancer cells. This application remains primarily experimental but shows promise in preclinical studies .

Organic Photovoltaics

Recent studies have indicated potential applications of BODIPY compounds in organic photovoltaics:

- Light Harvesting : The strong absorption characteristics of BODIPY dyes make them suitable as light-harvesting materials in solar cells. Their integration into photovoltaic systems could enhance the efficiency of light conversion into electricity .

Case Study 1: Cell Staining and Imaging

In a study published by Thermo Fisher Scientific, BODIPY 493/503 was utilized to stain live cells for imaging purposes. The research demonstrated that the dye provided clear visualization of cellular components without significant cytotoxicity, making it ideal for long-term imaging studies .

Case Study 2: Multicolor Labeling Techniques

A research article detailed the use of BODIPY dyes in multicolor labeling experiments where two or more fluorescent probes were employed simultaneously. The study highlighted the importance of spectral separation for effective signal isolation and data analysis .

Mechanism of Action

The fluorescent properties of 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene are due to its unique molecular structure, which allows for efficient absorption and emission of light. The compound’s mechanism of action involves the excitation of electrons to higher energy states, followed by the release of energy as fluorescence when the electrons return to their ground state. This process is facilitated by the boron and nitrogen atoms in the structure, which stabilize the excited states .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 8-Bromomethyl-BODIPY include bromoalkyl-, aryl-, and electron-withdrawing-substituted BODIPYs. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of 8-Bromomethyl-BODIPY with Analogues

Reactivity and Functionalization

- 8-Bromomethyl-BODIPY : The bromomethyl group undergoes nucleophilic substitution (e.g., with thiols or amines), enabling covalent conjugation to proteins, nucleic acids, or polymers . Its short chain minimizes steric hindrance, enhancing reaction efficiency compared to longer bromoalkyl analogs like 8-(5-bromopentyl)-BODIPY .

- Bromoaryl Derivatives : Bromine on aromatic rings (e.g., 8-(4-bromophenyl)-BODIPY) is less reactive in substitution reactions, limiting utility in labeling but improving stability for material science applications .

- Electron-Withdrawing Substituents: Derivatives like 8-(2,2-dicyanovinyl)-BODIPY exhibit altered electronic properties, enabling applications in pH or polarity-sensitive probes .

Photophysical Properties

- Fluorescence Quenching : Bromine substituents generally induce fluorescence quenching via heavy-atom effects. However, 8-Bromomethyl-BODIPY retains moderate fluorescence due to the aliphatic bromine’s weaker quenching compared to aromatic bromine .

- Emission Tuning: Parent BODIPY 505/515: λem ~500–515 nm; used for lipid staining . Ethynylphenyl-/Thienyl-Substituted BODIPYs: Extended conjugation shifts emission to near-infrared (650+ nm), ideal for deep-tissue imaging . Dicyanovinyl-Substituted BODIPY: Exhibits solvatochromism with emission shifts up to 600 nm .

Key Research Findings

Synthetic Challenges : Bromomethyl-substituted BODIPYs require precise control during synthesis to avoid debromination, a common issue in aliphatic bromine derivatives .

Stability : 8-Bromomethyl-BODIPY is stable under dark, dry conditions but degrades upon prolonged light exposure due to BODIPY core photosensitivity .

Biological Compatibility: Unlike cationic BODIPYs, 8-Bromomethyl-BODIPY’s neutral charge minimizes nonspecific binding, enhancing specificity in labeling applications .

Biological Activity

Chemical Identity

8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene, commonly referred to as BODIPY 493/503 methyl bromide, has the following chemical properties:

- CAS Number: 216434-81-0

- Molecular Formula: C14H16BBrF2N2

- Molecular Weight: 341.00 g/mol

This compound belongs to the BODIPY family of fluorescent dyes known for their high stability and brightness. It is particularly useful in biological imaging and sensing applications due to its unique optical properties.

Fluorescence Properties

The primary biological activity of 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene is linked to its fluorescence characteristics. The compound exhibits strong fluorescence which makes it suitable for various applications in biological research:

- Cell Imaging: The dye can be used to label cells and tissues for fluorescence microscopy.

- Sensing Applications: It can act as a fluorescent probe for detecting specific biomolecules due to its ability to change fluorescence intensity in response to environmental changes.

The fluorescence mechanism involves excitation of the dye followed by emission of light. The excited state lifetime is typically in the range of 1–10 nanoseconds during which the molecule may undergo conformational changes and interactions with its environment. This process is crucial for applications like Fluorescence Resonance Energy Transfer (FRET), where energy transfer between fluorophores can indicate molecular interactions within cells .

Study 1: Cellular Uptake and Localization

In a study examining cellular uptake of BODIPY dyes, researchers found that 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3A,4A-diaza-S-indacene effectively labeled live cells without significant cytotoxicity. The compound localized in specific organelles, providing insights into cellular dynamics.

Study 2: Detection of Reactive Oxygen Species (ROS)

Another research effort utilized this compound to detect ROS in living cells. The study demonstrated that the fluorescence intensity varied significantly in the presence of ROS, indicating its potential as a biosensor for oxidative stress .

Study 3: Multicolor Imaging

The versatility of BODIPY dyes was showcased in a multicolor imaging study where different BODIPY derivatives were used simultaneously. The distinct emission spectra allowed researchers to visualize multiple cellular components at once .

Safety Profile

While the compound exhibits promising biological activity, it is essential to consider safety aspects:

- Hazard Statements: H335 (May cause respiratory irritation), H314 (Causes severe skin burns and eye damage).

- Precautionary Measures: Use appropriate protective equipment when handling the substance .

Comparative Data Table

| Property | Value |

|---|---|

| CAS Number | 216434-81-0 |

| Molecular Formula | C14H16BBrF2N2 |

| Molecular Weight | 341.00 g/mol |

| Fluorescence Emission Peak | 503 nm |

| Fluorescence Excitation Peak | 493 nm |

| Purity | ≥95% |

Q & A

Q. What are the standard synthetic routes for introducing bromomethyl substituents to the BODIPY core?

The bromomethyl group is typically introduced via nucleophilic substitution or condensation reactions. For example, 8-bromomethyl-BODIPY derivatives can be synthesized by reacting 2,4-dimethylpyrrole with brominated aldehydes (e.g., 4-cyanobenzaldehyde) under TFA catalysis, followed by oxidation with DDQ and BF₃·OEt₂ complexation . Key steps include:

- Condensation : Pyrrole derivatives and brominated aldehydes are condensed in CH₂Cl₂ under inert gas (N₂) with TFA as a catalyst.

- Oxidation : DDQ is used to oxidize the intermediate dipyrromethene.

- Boron complexation : BF₃·OEt₂ is added to stabilize the BODIPY core.

Purification involves silica gel chromatography (e.g., CH₂Cl₂/hexane) and recrystallization .

Q. How is the structural integrity of bromomethyl-BODIPY derivatives validated?

X-ray crystallography and NMR spectroscopy are critical:

- Crystallography : Monoclinic crystal systems (e.g., P2₁/n) reveal planar BODIPY cores with bond lengths (e.g., C–C: 1.35–1.45 Å, B–N: 1.54–1.58 Å) confirming π-delocalization .

- ¹³C NMR : Peaks at δ 140–160 ppm indicate aromatic carbons, while δ 10–25 ppm correspond to methyl groups .

- ¹⁹F NMR : Signals near δ -145 ppm confirm BF₂ coordination .

Q. What reaction pathways exploit the bromomethyl group's reactivity?

The bromomethyl substituent enables:

- Nucleophilic substitution : Reacts with amines (e.g., pyridine-2,6-dicarboxaldehyde) to form Schiff bases, reducible by NaBH₄ for fluorescent probes .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd₂(dba)₃/XPhos catalyst) yield π-extended derivatives for optoelectronic applications .

- Esterification : Bromomethyl-BODIPY reacts with carboxylic acids (e.g., 4-bromobutyric acid) to form ester-linked conjugates for biolabeling .

Advanced Research Questions

Q. How do substituents influence the photophysical properties of bromomethyl-BODIPY?

- Electron-withdrawing groups (EWGs) : Cyano or trifluoromethyl substituents redshift absorption/emission (e.g., λₑₘ ≈ 650 nm) by enhancing intramolecular charge transfer (ICT) .

- Steric effects : Orthogonal dihedral angles (>85°) between the BODIPY core and aryl substituents (e.g., cyanobenzyl) reduce electronic coupling, minimizing fluorescence quenching .

- Quantum yield (Φ) : Methyl groups at C-1/C-7 positions improve Φ (up to 0.74) by suppressing non-radiative decay .

Q. How can bromomethyl-BODIPY be applied in bioimaging with minimized autofluorescence?

- Ratiometric probes : Incorporate pH-sensitive moieties (e.g., tertiary amines) to enable dual-emission for intracellular pH sensing .

- Solvatochromic tuning : Modify substituents (e.g., dicyanovinyl groups) to shift emission beyond 700 nm, avoiding biological autofluorescence .

- Targeted delivery : Conjugate with peptides (e.g., TAT) via bromomethyl linkages for organelle-specific imaging .

Q. What strategies resolve contradictions in fluorescence quantum yield data across studies?

- Solvent polarity : Φ decreases in polar solvents (e.g., water) due to ICT stabilization, but hydrophobic environments (e.g., lipid bilayers) enhance Φ .

- Aggregation effects : Steric hindrance from bulky substituents (e.g., trimethylphenyl) prevents aggregation-caused quenching (ACQ) .

- Experimental calibration : Use standardized reference dyes (e.g., fluorescein) and correct for instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.